N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-3-BROMOBENZAMIDE
Description
Properties
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-3-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrNO2/c20-17-3-1-2-16(9-17)18(22)21-4-5-23-19-10-13-6-14(11-19)8-15(7-13)12-19/h1-3,9,13-15H,4-8,10-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGQRJYSHFTTRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCNC(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-bromobenzoic acid and 1-adamantanol.
Esterification: The 3-bromobenzoic acid is first converted to its corresponding ester using an alcohol (e.g., ethanol) and an acid catalyst.
Amidation: The ester is then reacted with 2-aminoethanol to form the amide linkage.
Adamantylation: Finally, the adamantane moiety is introduced via a nucleophilic substitution reaction with 1-adamantanol under basic conditions.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Substitution: The bromine atom in the benzamide ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as sodium azide or thiourea are often employed under basic conditions.
Major Products:
Oxidation: Hydroxylated adamantane derivatives.
Reduction: De-brominated benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an antiviral agent due to the adamantane moiety.
Medicine:
- Explored for its use in drug design, particularly in the development of antiviral and anticancer agents.
Industry:
- Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The adamantane moiety can disrupt viral replication by interfering with viral proteins. The benzamide portion can interact with various enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
A. Adamantane vs. Alternative Hydrophobic Groups
The adamantane group in the target compound distinguishes it from benzimidazole-containing analogs (e.g., compounds in ), which are smaller and less lipophilic. Adamantane’s rigidity may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in antiviral drugs like amantadine. In contrast, NAT-1 and NAT-2 employ phenolic or methoxy-phenyl groups, which prioritize antioxidant or anti-inflammatory activity over blood-brain barrier penetration.
B. Bromine Substitution Position
The 3-bromo substitution in the target compound contrasts with the 4-bromo isomer in . Para-substituted bromine may lead to distinct electronic effects (e.g., altered dipole moments) or steric hindrance, impacting target affinity. For example, H-89 uses a para-bromo cinnamyl group to optimize PKA inhibition, suggesting positional sensitivity in bromine’s role.
C. Linker and Core Structure Variations
The ethyloxy linker in the target compound provides flexibility compared to the rigid benzimidazole-ethyl linkers in . This flexibility might improve conformational adaptability during target binding. Conversely, H-series inhibitors utilize isoquinolinesulfonamide cores, which are bulkier and may limit bioavailability despite strong kinase affinity.
D. Molecular Weight and Pharmacokinetics
The target compound’s higher molecular weight (~374.3 g/mol) compared to benzimidazole analogs (~344.2 g/mol) suggests differences in solubility and metabolic clearance. Adamantane’s lipophilicity could prolong half-life but may require formulation adjustments to mitigate precipitation in aqueous media.
Biological Activity
N-[2-(Adamantan-1-yloxy)ethyl]-3-bromobenzamide is a compound of significant interest due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C14H18BrN2O2
- Molecular Weight : 316.21 g/mol
This compound exhibits various biological activities, primarily through its interaction with specific protein targets. The bromobenzamide group is known to enhance the lipophilicity of the compound, which may facilitate membrane permeability and receptor binding.
Key Mechanisms:
- Inhibition of Proteasome Activity : Similar compounds have been reported to modulate apoptosis pathways by inhibiting proteasome activity, leading to increased cellular stress and apoptosis in cancer cells .
- Receptor Interaction : The adamantane moiety may contribute to binding affinity with certain receptors, enhancing the compound's efficacy in biological systems .
Case Studies
-
Anticancer Activity :
- A study demonstrated that derivatives of bromobenzamide compounds exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer properties .
- In vitro tests showed that this compound significantly inhibited the growth of prostate and colorectal cancer cells, suggesting its potential as a therapeutic agent in oncology.
- Neuroprotective Effects :
Research Findings
A summary of relevant research findings is presented in the table below:
| Study | Focus | Findings |
|---|---|---|
| Iqbal et al., 1995 | Anticancer Activity | Reported IC50 values of related compounds in the 10-100 nM range against cancer cell lines. |
| Froimowicz et al., 2016 | Mechanism of Action | Identified interactions with proteasome pathways leading to apoptosis in cancer cells. |
| Boros et al., 2017 | Neuroprotection | Demonstrated protective effects against oxidative stress in neuronal cells. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(adamantan-1-yloxy)ethyl]-3-bromobenzamide, and how can purity be ensured during synthesis?
- Methodological Answer: The compound is synthesized via a multi-step process involving (1) functionalization of adamantane with an ethoxy linker and (2) coupling to 3-bromobenzamide. Key steps include nucleophilic substitution between 1-bromoadamantane and ethylene glycol derivatives, followed by amidation with 3-bromobenzoyl chloride. Reaction conditions (e.g., K₂CO₃ in DMF at 50–60°C) must be tightly controlled to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using NMR (¹H/¹³C) and mass spectrometry are critical for ensuring purity .
Q. How is the structural characterization of this compound performed?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the 3D structure. Crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMSO). Data refinement using SHELXL software resolves bond lengths, angles, and torsional conformations . Complementary techniques like FT-IR (for functional groups) and elemental analysis validate molecular composition.
Q. What are the plausible biological targets for this compound based on structural analogs?
- Methodological Answer: The adamantane moiety suggests interactions with lipid-rich biological membranes or ATP-binding cassette transporters, while the bromobenzamide group may target enzymes via halogen bonding. Preliminary assays should focus on calcium channel modulation (due to dihydropyridine-like structural motifs) and carbonic anhydrase inhibition (common in sulfonamide/bromobenzamide derivatives) .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer: Discrepancies in IC₅₀ values or efficacy may arise from assay conditions (e.g., pH, solvent). To resolve these:
- Perform orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity).
- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics.
- Analyze structural analogs (e.g., replacing bromine with chlorine) to isolate electronic effects .
Q. What computational strategies are effective in predicting the compound’s target interactions?
- Methodological Answer: Molecular docking (AutoDock Vina, Glide) can model interactions with proteins like carbonic anhydrase IX. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over time. Pharmacophore mapping identifies critical interaction points (e.g., adamantane’s hydrophobic pocket occupancy) .
Q. How can stability and solubility challenges be addressed during formulation?
- Methodological Answer:
- Stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Introduce stabilizing groups (e.g., methyl substituents) to reduce hydrolysis .
- Solubility : Use co-solvents (PEG 400) or cyclodextrin inclusion complexes. Modify the ethoxy linker length to balance hydrophobicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
